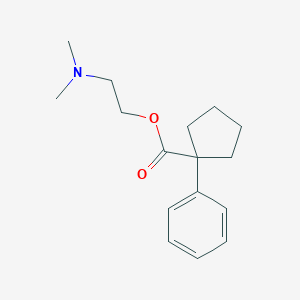

![molecular formula C12H12N2O2S2 B186526 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide CAS No. 36331-49-4](/img/structure/B186526.png)

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide

Descripción general

Descripción

Unfortunately, there is limited information available specifically for “4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide”. However, it is likely to be a chemical compound that falls under the category of benzenesulfonamides1.

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzenesulfonyl cyanamide potassium salts2. However, the specific synthesis process for “4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide” is not readily available in the searched resources.

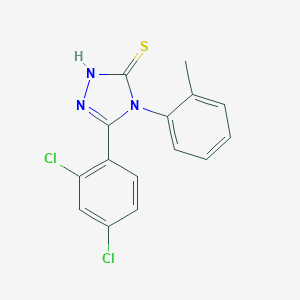

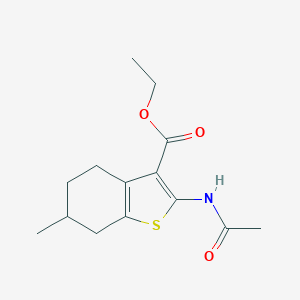

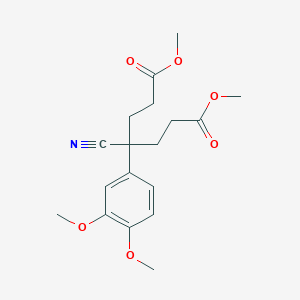

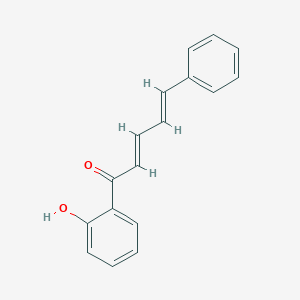

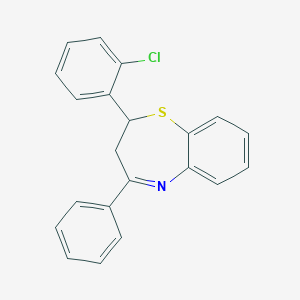

Molecular Structure Analysis

The molecular structure of “4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide” is not explicitly provided in the searched resources. However, similar compounds often have complex structures with multiple functional groups3.Chemical Reactions Analysis

The specific chemical reactions involving “4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide” are not detailed in the searched resources. However, similar compounds are often involved in various chemical transformations4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide” are not provided in the searched resources. However, similar compounds often have specific properties such as density, boiling point, and molecular weight6.Aplicaciones Científicas De Investigación

Gastroprotective Properties

Ebrotidine, a derivative of 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide, demonstrates notable gastroprotective qualities. Its protective mechanism is not reliant on endogenous prostaglandin production but instead stems from the drug's ability to induce enhancements in the physicochemical characteristics of the mucus gel, such as increased mucus gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. The improvements in mucus gel protective qualities are directly associated with ebrotidine's ability to augment the synthesis and secretion of sulfo- and sialomucins and phospholipids of gastric mucus and to promote mucin macromolecular assembly. This feature is crucial in the treatment of ulcer disease, making ebrotidine a drug with significant potential (Slomiany, Piotrowski, & Slomiany, 1997).

Anti-Helicobacter pylori Activities

Ebrotidine has been identified to possess potent anti-Helicobacter pylori properties, combining acid-suppressant activity with significant gastroprotective and anti-H. pylori activities. This dual-action makes it a singular drug that not only displays potent anti-H. pylori activity on its own but also enhances the efficacy of antimicrobial agents commonly used for H. pylori eradication. The drug's ability to significantly increase the H. pylori aggregation titer of gastric mucin, along with its strong inhibitory effect on H. pylori urease activity and other enzymatic activities directed towards the mucus perimeter of gastric mucosal defense, highlights its critical role in the management of gastric diseases caused by H. pylori (Slomiany, Piotrowski, & Slomiany, 1997).

Synthesis and Applications of Thiophenes

Research on thiophene derivatives, which include 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide, demonstrates their wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophene derivatives are present in numerous natural and unnatural compounds with valuable bioactivities, highlighting their significance in drug development and other fields such as organic materials, agrochemicals, flavors, and dyes (Xuan, 2020).

Safety And Hazards

The safety and hazards associated with “4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide” are not detailed in the searched resources. However, similar compounds often require careful handling due to their reactivity7.

Direcciones Futuras

The future directions for “4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide” are not specified in the searched resources. However, similar compounds often have potential for further investigation as anticancer agents5.

Please note that this analysis is based on the limited information available and may not fully represent the specific characteristics of “4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide”. For more accurate and detailed information, consulting scientific literature or experts in the field is recommended.

Propiedades

IUPAC Name |

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRVBPJVOSPFOE-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425925 | |

| Record name | AI-942/25034857 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide | |

CAS RN |

36331-49-4 | |

| Record name | NSC174715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AI-942/25034857 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)

![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)